N~2~-(2,4-Dichlorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine
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Overview
Description
N~2~-(2,4-Dichlorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring, along with a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,4-Dichlorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine typically involves the reaction of 2,4-dichloroaniline with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of microreactor technology can also be employed to achieve precise control over reaction parameters, leading to higher purity and reduced by-products.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,4-Dichlorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N~2~-(2,4-Dichlorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N2-(2,4-Dichlorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound may bind to enzymes or receptors, altering their activity and resulting in various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dichlorophenyl)acetamide: Similar structure with an acetamide group instead of the dimethylamine group.
2,4-Dichlorophenoxyacetic acid: Contains a similar dichlorophenyl moiety but with a carboxylic acid group.
Uniqueness
N~2~-(2,4-Dichlorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine is unique due to the presence of both the dichlorophenyl and dimethylamine groups, which confer distinct chemical and biological properties
Properties
CAS No. |
823189-90-8 |
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Molecular Formula |
C10H14Cl2N2 |
Molecular Weight |
233.13 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C10H14Cl2N2/c1-14(2)6-5-13-10-4-3-8(11)7-9(10)12/h3-4,7,13H,5-6H2,1-2H3 |
InChI Key |
PBIVZGNCBIOILJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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